Home > Products > Screening Compounds P47286 > Levobetaxolol hydrochloride
Levobetaxolol hydrochloride - 116209-55-3

Levobetaxolol hydrochloride

Catalog Number: EVT-273324
CAS Number: 116209-55-3
Molecular Formula: C18H30ClNO3
Molecular Weight: 343.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Levobetaxolol hydrochloride is a cardioselective β-blocker. [] In scientific research, it serves as a model compound for analytical method development and drug delivery system research.

Betaxolol Hydrochloride

  • Compound Description: Betaxolol hydrochloride is a beta-adrenergic blocking agent used to treat hypertension and glaucoma. It exists as a racemic mixture of two enantiomers: levobetaxolol and dextrobetaxolol. []
  • Relevance: Betaxolol hydrochloride is the racemic mixture of levobetaxolol hydrochloride, meaning it contains both the levo and dextro isomers. While both isomers exhibit some beta-blocking activity, levobetaxolol is the more potent isomer and is responsible for the majority of the therapeutic effects. [] The separation and stability of these isomers are a key area of research, as highlighted in the paper investigating enantiomeric separation using chiral HPLC. []

Dextrobetaxolol

  • Compound Description: Dextrobetaxolol is the less potent enantiomer of betaxolol. []
  • Relevance: Dextrobetaxolol is the other enantiomer present in the racemic betaxolol hydrochloride. Compared to levobetaxolol hydrochloride, dextrobetaxolol has significantly lower beta-blocking activity. [] Effective separation of these enantiomers is crucial for studying the individual effects and potential applications of each isomer. []
Source and Classification

Levobetaxolol hydrochloride is classified as a cardioselective beta-adrenergic receptor blocker. It is the active S-isomer of betaxolol, which is a racemic mixture containing both D- and L-isomers. This compound was first introduced in the early 1980s for clinical use and has since been utilized in ophthalmic formulations to manage intraocular pressure effectively . The empirical formula of levobetaxolol hydrochloride is C18H29NO3HClC_{18}H_{29}NO_{3}\cdot HCl, with a molecular weight of 343.89 g/mol .

Synthesis Analysis

The synthesis of levobetaxolol hydrochloride typically involves several steps starting from p-hydroxyphenylethanol. A notable method includes the use of organic solvents and specific reaction conditions to ensure purity and yield. For example, one patented method describes the reaction conditions including temperature control and the use of specific catalysts to optimize the synthesis process .

Key Parameters in Synthesis:

  • Starting Material: p-Hydroxyphenylethanol
  • Reaction Medium: Organic solvents (e.g., tetrahydrofuran)
  • Temperature: Controlled to optimize yield
  • Purification Steps: Crystallization or chromatography to achieve high purity
Molecular Structure Analysis

Levobetaxolol hydrochloride features a complex molecular structure characterized by a cyclopropyl group and an isopropylamino moiety. The specific stereochemistry contributes to its pharmacological properties. The structure can be represented as follows:

Chemical Name (S)1[p[2(cyclopropylemethoxy)ethyl]phenoxy]3(isopropylamino)2propanolhydrochloride\text{Chemical Name }(S)-1-[p-[2-(cyclopropylemethoxy)ethyl]phenoxy]-3-(isopropylamino)-2-propanolhydrochloride

Structural Details:

  • Functional Groups: Ether, secondary amine, and alcohol
  • Chirality: The S-isomer is responsible for its therapeutic effects.
  • Crystalline Form: Appears as a white crystalline powder .
Chemical Reactions Analysis

Levobetaxolol hydrochloride undergoes various chemical reactions typical for beta-blockers. These include hydrolysis in physiological conditions, which can affect its stability and efficacy. The compound's interactions with biological systems primarily involve binding to beta-adrenergic receptors.

Notable Reactions:

  • Hydrolysis: In aqueous solutions, potentially affecting bioavailability.
  • Receptor Binding: Interactions with beta-1 adrenergic receptors leading to reduced aqueous humor production.
Mechanism of Action

Levobetaxolol acts primarily as a selective antagonist for beta-1 adrenergic receptors located in the ciliary body of the eye. By blocking these receptors, it reduces the production of aqueous humor, thereby lowering intraocular pressure.

Mechanistic Insights:

  • Receptor Selectivity: Greater affinity for beta-1 over beta-2 receptors minimizes respiratory side effects.
  • Duration of Action: A single dose can provide approximately 12 hours of intraocular pressure reduction .
Physical and Chemical Properties Analysis

Levobetaxolol hydrochloride possesses distinct physical and chemical properties that aid in its formulation as an ophthalmic solution.

Key Properties:

  • Appearance: White crystalline powder
  • Solubility: Soluble in methanol; slightly soluble in water
  • pH Range: Typically between 5.5 to 7.5 when formulated .
  • Osmolality: Ranges from 260 to 340 mOsm/kg .
Applications

Levobetaxolol hydrochloride is primarily used in the treatment of elevated intraocular pressure associated with glaucoma and ocular hypertension. Its cardioselectivity makes it particularly suitable for patients with pre-existing respiratory conditions.

Clinical Applications:

  • Ophthalmology: Used in formulations like BETAXON™ (levobetaxolol hydrochloride ophthalmic suspension) at concentrations of 0.5% to effectively manage intraocular pressure.
  • Research Applications: Investigated for broader cardiovascular effects due to its selective beta-blocking properties.
Introduction to Levobetaxolol Hydrochloride

Historical Development and Pharmacological Classification

Levobetaxolol hydrochloride emerged from pharmacological research in the early 1980s as a cardioselective β₁-adrenergic receptor antagonist specifically optimized for ophthalmic use [1] [2]. Developed initially by Alcon Laboratories, it received United States Food and Drug Administration approval in 2000 under the brand name Betaxon® (0.5% suspension) for intraocular pressure (IOP) management [1] [7]. Chemically designated as (S)-1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-(isopropylamino)-2-propanol hydrochloride, it represents the pharmacologically active enantiomer of racemic betaxolol [6] [10].

Pharmacologically, levobetaxolol belongs to the aryloxyaminopropanol class of β-blockers. It exhibits high cardioselectivity (β₁:β₂ affinity ratio = 43:1), significantly reducing pulmonary side effects compared to non-selective agents like timolol [2] [4]. This selectivity arises from its 89-fold greater potency at β₁-receptors relative to β₂-receptors in functional assays using guinea pig cardiac and tracheal tissues [4]. Beyond IOP reduction, preclinical studies indicate potential neuroprotective effects via sodium and calcium channel blockade, which may protect retinal ganglion cells from ischemic damage [2] [9].

Table 1: Key Pharmacological Characteristics of Levobetaxolol Hydrochloride

PropertyCharacteristicReference
Molecular Weight343.89 g/mol (hydrochloride salt) [3]
Elimination Half-life20 hours [1]
Primary Mechanismβ₁-adrenergic receptor antagonism [6]
β₁ Selectivity (Ki)0.76 nM (human cloned receptors) [4]
Aqueous SolubilityHighly soluble in water/DMSO [8]

Structural Isomerism and Stereochemical Significance

Levobetaxolol possesses a single chiral center at the propanolamine side chain, adopting an (S)-absolute configuration that governs its pharmacological activity [6] [10]. This stereochemistry is critical for optimal three-point binding to the β₁-adrenergic receptor:

  • The protonated amine forms an ionic bond with Asp113
  • The hydroxyl group hydrogen-bonds with Ser319
  • The aromatic ring engages in π-stacking with Phe308 [4]

The (S)-enantiomer demonstrates 89-fold greater β₁-blocking activity compared to its (R)-counterpart (dextrobetaxolol) in isolated tissue assays [4]. This stereospecificity extends to intraocular pressure reduction, where levobetaxolol achieved 25.9% IOP reduction versus 15.5% for the same dose of dextrobetaxolol in animal models [4]. The molecular basis for this differential activity lies in levobetaxolol's superior inhibition of isoproterenol-stimulated cyclic adenosine monophosphate production in human non-pigmented ciliary epithelial cells [2].

Table 2: Stereochemical Influence on Pharmacodynamic Parameters

ParameterLevobetaxolol (S-isomer)Dextrobetaxolol (R-isomer)
β₁-Receptor Affinity (Ki)0.76 nM32.8 nM
IOP Reduction Efficacy25.9 ± 3.2%15.5 ± 3.6%
Adenylyl Cyclase Inhibition89% (ciliary epithelium)<15%

Chemical stabilization was achieved through suspension technology utilizing microscopic resin beads (5µm diameter) and polyacrylic polymers, enhancing corneal residence time and bioavailability at reduced concentrations (0.25% formulation) [2] [5].

Key Indications: Chronic Open-Angle Glaucoma and Ocular Hypertension

Levobetaxolol hydrochloride is specifically indicated for the reduction of elevated intraocular pressure in chronic open-angle glaucoma and ocular hypertension [1] [3]. Its therapeutic efficacy stems from dual mechanisms:

  • Aqueous Humor Suppression: Blocks β₁-adrenergic receptors in the ciliary epithelium, reducing cyclic adenosine monophosphate-dependent aqueous production by 20-35% [2] [6]
  • Outflow Enhancement: Modulates trabecular meshwork cell contraction via β-receptor antagonism, facilitating conventional outflow pathways [2]

Clinical trials involving 356 patients demonstrated consistent IOP reductions:

  • Trough reduction (8 AM): 4-5 mmHg (16-21% from baseline)
  • Peak reduction (10 AM): 5-6 mmHg (20-23% from baseline) [2] [9]

These effects were sustained over three-month periods with twice-daily dosing. While slightly less potent than non-selective β-blockers like timolol (26-30% IOP reduction), levobetaxolol offers superior safety in patients with respiratory comorbidities due to minimal β₂-receptor interaction [2] [4]. Additionally, emerging evidence suggests it may improve ocular hemodynamics and visual field parameters independent of IOP reduction, potentially through neuroprotective calcium/sodium channel modulation [5] [9].

Properties

CAS Number

116209-55-3

Product Name

Levobetaxolol hydrochloride

IUPAC Name

(2S)-1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride

Molecular Formula

C18H30ClNO3

Molecular Weight

343.9 g/mol

InChI

InChI=1S/C18H29NO3.ClH/c1-14(2)19-11-17(20)13-22-18-7-5-15(6-8-18)9-10-21-12-16-3-4-16;/h5-8,14,16-17,19-20H,3-4,9-13H2,1-2H3;1H/t17-;/m0./s1

InChI Key

CHDPSNLJFOQTRK-LMOVPXPDSA-N

SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCOCC2CC2)O.Cl

Synonyms

AL 1577A

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCOCC2CC2)O.Cl

Isomeric SMILES

CC(C)NC[C@@H](COC1=CC=C(C=C1)CCOCC2CC2)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.